Hidrocloruro de tilarginina

Descripción general

Descripción

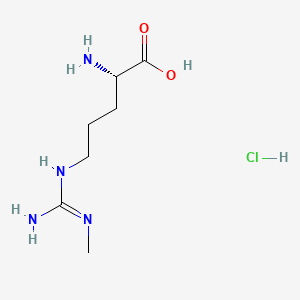

Tilarginine hydrochloride, also known as L-N-monomethyl arginine (L-NMMA) or N(G)-monomethyl-L-arginine HCL, is a non-selective inhibitor of nitric oxide synthase (NOS). It has been investigated for the basic science, treatment, and diagnostic of Obesity, Type 2 Diabetes, Ocular Physiology, and Regional Blood Flow .

Molecular Structure Analysis

Tilarginine hydrochloride has a chemical formula of C7H17ClN4O2. Its average weight is 224.69 and its monoisotopic mass is 224.1040035 . It belongs to the class of organic compounds known as arginine and derivatives .Physical And Chemical Properties Analysis

Tilarginine hydrochloride is a small molecule with an average weight of 224.69 and a monoisotopic weight of 224.1040035. It has a chemical formula of C7H17ClN4O2 . Arginine and its salts are highly effective in enhancing protein refolding and solubilization, suppressing protein–protein interaction and aggregation, and reducing viscosity of high concentration protein formulations .Aplicaciones Científicas De Investigación

Investigación sobre la obesidad

Se ha investigado la tilarginina por su posible papel en la ciencia básica y el tratamiento de la obesidad . Si bien los mecanismos exactos y los resultados de esta investigación no se detallan en los recursos disponibles, sugiere un posible papel de la tilarginina en estudios e intervenciones metabólicas.

Investigación sobre la diabetes

Al igual que con la obesidad, la tilarginina también se ha explorado en el contexto de la diabetes tipo 2 . Esto podría estar relacionado con el papel del óxido nítrico en la señalización de la insulina y el metabolismo de la glucosa, pero los detalles específicos de estos estudios no se proporcionan en los recursos disponibles.

Fisiología ocular

Se ha llevado a cabo una investigación para explorar el papel de la tilarginina en la fisiología ocular . Esto podría implicar potencialmente la regulación de la presión intraocular o la función vascular en el ojo, pero los detalles exactos no se especifican en los recursos disponibles.

Flujo sanguíneo regional

Se ha investigado la tilarginina por sus posibles efectos sobre el flujo sanguíneo regional . Dado su papel como inhibidor de la óxido nítrico sintasa, podría influir potencialmente en la vasodilatación y, por lo tanto, en el flujo sanguíneo en regiones específicas del cuerpo.

Investigación de farmacocinética/farmacodinámica (PK/PD)

La investigación dirigida a comprender la relación PK/PD de la arginina, administrada como suplementos de arginina o citrulina, en diferentes grupos de edad y condiciones de enfermedad, es fundamental para su traducción de la investigación básica a la práctica clínica . Como la tilarginina es un derivado de la arginina, podría estar involucrada potencialmente en dicha investigación.

Mecanismo De Acción

Target of Action

Tilarginine is a non-selective inhibitor of nitric oxide synthase (NOS) . NOS is an enzyme that plays a crucial role in the production of nitric oxide (NO), a potent endogenous vasodilator that plays significant roles in the cardiovascular, immune, and nervous systems .

Mode of Action

As a non-selective inhibitor of NOS, tilarginine hydrochloride inhibits the production of NO by blocking the conversion of L-arginine to NO . This results in a decrease in the concentration of NO, which can have various effects depending on the physiological context.

Biochemical Pathways

The primary biochemical pathway affected by tilarginine hydrochloride is the L-arginine to NO pathway . By inhibiting NOS, tilarginine hydrochloride prevents the conversion of L-arginine to NO, thereby reducing the levels of NO. This can affect various downstream effects, such as vasodilation, immune response, and nervous system function, all of which are influenced by NO levels .

Pharmacokinetics

It is known that the bioavailability of orally administered l-arginine, the precursor of no, is around 20%

Análisis Bioquímico

Biochemical Properties

Tilarginine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of nitric oxide synthase (NOS). This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nitric oxide synthase, where Tilarginine hydrochloride acts as an inhibitor, reducing the production of nitric oxide . This interaction is crucial in regulating blood flow and vascular tone. Additionally, Tilarginine hydrochloride interacts with other biomolecules involved in the arginine metabolism pathway, such as arginase and arginine decarboxylase .

Cellular Effects

Tilarginine hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Tilarginine hydrochloride affects the nitric oxide signaling pathway by inhibiting nitric oxide synthase, leading to reduced nitric oxide production . This inhibition can impact vascular smooth muscle cells, endothelial cells, and immune cells, altering their function and behavior. Furthermore, Tilarginine hydrochloride can influence gene expression related to nitric oxide production and other metabolic processes .

Molecular Mechanism

The molecular mechanism of Tilarginine hydrochloride involves its action as a competitive inhibitor of nitric oxide synthase. By binding to the active site of the enzyme, Tilarginine hydrochloride prevents the conversion of L-arginine to nitric oxide and citrulline . This inhibition reduces the availability of nitric oxide, a critical signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Additionally, Tilarginine hydrochloride may affect other enzymes in the arginine metabolism pathway, further modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tilarginine hydrochloride can change over time. Studies have shown that the stability and degradation of Tilarginine hydrochloride can influence its long-term effects on cellular function . For example, prolonged exposure to Tilarginine hydrochloride may lead to adaptive changes in cells, such as upregulation of alternative pathways for nitric oxide production or compensatory mechanisms to maintain cellular homeostasis. These temporal effects are essential to consider when evaluating the efficacy and safety of Tilarginine hydrochloride in experimental and clinical settings .

Dosage Effects in Animal Models

The effects of Tilarginine hydrochloride vary with different dosages in animal models. At lower doses, Tilarginine hydrochloride effectively inhibits nitric oxide synthase, leading to reduced nitric oxide production and its associated physiological effects . At higher doses, Tilarginine hydrochloride may exhibit toxic or adverse effects, such as impaired vascular function, altered immune responses, and potential organ damage. Understanding the dosage-dependent effects of Tilarginine hydrochloride is crucial for determining its therapeutic window and safety profile in preclinical studies .

Metabolic Pathways

Tilarginine hydrochloride is involved in several metabolic pathways, primarily related to arginine metabolism. It interacts with enzymes such as arginase, nitric oxide synthase, and arginine decarboxylase, influencing the production of nitric oxide, polyamines, proline, glutamate, creatine, and agmatine . These interactions can affect metabolic flux and metabolite levels, impacting various physiological processes, including vascular function, immune response, and cellular growth .

Transport and Distribution

The transport and distribution of Tilarginine hydrochloride within cells and tissues involve specific transporters and binding proteins. Tilarginine hydrochloride is transported across cell membranes by cationic amino acid transporters (CATs) and system y+L amino acid transporters . These transporters facilitate the uptake and release of Tilarginine hydrochloride, influencing its localization and accumulation within cells. The distribution of Tilarginine hydrochloride can affect its bioavailability and therapeutic efficacy in different tissues .

Subcellular Localization

Tilarginine hydrochloride exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, Tilarginine hydrochloride may localize to the cytoplasm, mitochondria, or endoplasmic reticulum, where it can interact with enzymes and other biomolecules involved in arginine metabolism and nitric oxide production. Understanding the subcellular localization of Tilarginine hydrochloride is essential for elucidating its precise mechanisms of action and potential therapeutic targets .

Propiedades

IUPAC Name |

(2S)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2.ClH/c1-10-7(9)11-4-2-3-5(8)6(12)13;/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGXVJHXZUSLQC-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)NCCCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN=C(N)NCCC[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166117 | |

| Record name | 546C88 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156706-47-7 | |

| Record name | 546C88 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156706477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tilarginine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 546C88 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TILARGININE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MT60FH25O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

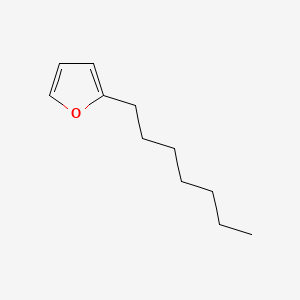

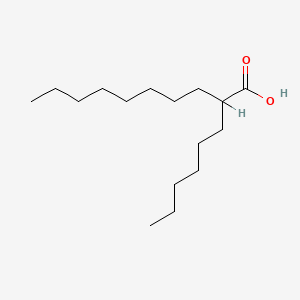

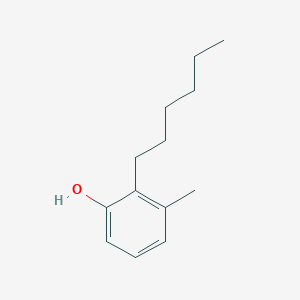

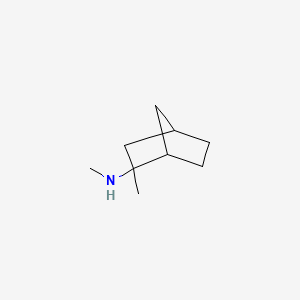

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

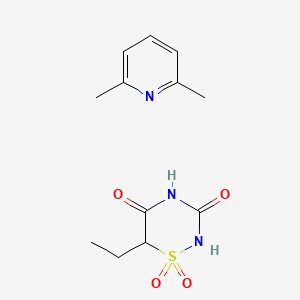

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z,4Z,6Z,8Z)-9-[3-(3H-diazirin-3-yl)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B1666280.png)